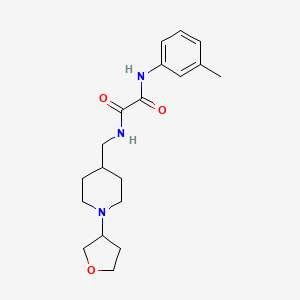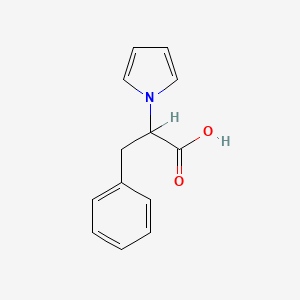
2-Nitro-5-(thiomorpholin-4-yl)aniline
概要
説明
2-Nitro-5-(thiomorpholin-4-yl)aniline, or 2N5TM, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 166-170 °C. 2N5TM is used in a variety of chemical reactions, such as the synthesis of organic compounds and pharmaceuticals, as well as in biochemical and physiological studies.
科学的研究の応用
Catalysis and Chemical Synthesis
2-Nitro-5-(thiomorpholin-4-yl)aniline and its derivatives are crucial in the field of catalysis and chemical synthesis. The selective catalytic reduction of nitro compounds to functionalized anilines is a significant process in manufacturing chemicals like dyes, pigments, pharmaceuticals, and agrochemicals. This process is highly dependent on the development of selective catalysts that can efficiently reduce nitro compounds in the presence of other reducible groups. Studies highlight the role of cobalt-based nanocatalysts and other materials in the highly selective transfer hydrogenation of functionalized nitroarenes to anilines, underlining the compound's importance in producing chemically diverse and structurally rich anilines (Jagadeesh et al., 2015).
Electrochromic Materials
The compound's derivatives play a pivotal role in the synthesis and application of novel electrochromic materials. These materials show exceptional properties like outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various applications in electrochromic devices (Li et al., 2017).
Pharmaceutical and Agrochemical Manufacturing
In pharmaceutical and agrochemical manufacturing, the reduction of nitroarenes to anilines is a key step. The process involves the use of catalysts to achieve high chemoselectivity, especially when reducible groups are present in a nitroarene molecule. The research underscores the effectiveness of specific catalysts in this process, contributing to the efficient production of anilines, which are central intermediates in manufacturing these products (Wei et al., 2014).
Molecular and Structural Chemistry
The compound and its derivatives are also instrumental in molecular and structural chemistry. Research involves the synthesis of chiral compounds and complexes with potential applications in asymmetric synthesis and catalysis. For instance, the conversion of anilides into quinolines and related compounds, and the formation of Schiff base complexes with metal ions, are pivotal in exploring new materials and reactions in this field (Meth-Cohn et al., 1981).
作用機序
特性
IUPAC Name |
2-nitro-5-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCUKDARNAGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)


![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)



![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)
